molecular formula C14H12N2O2 B093212 2-(Benzoylamino)benzamide CAS No. 18543-22-1

2-(Benzoylamino)benzamide

Cat. No. B093212
CAS RN: 18543-22-1
M. Wt: 240.26 g/mol
InChI Key: SISHWAKQUGSWBG-UHFFFAOYSA-N
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Description

2-(Benzoylamino)benzamide and its derivatives are a class of organic compounds that have been the subject of various studies due to their interesting chemical properties and potential biological activities. These compounds have been synthesized and characterized using different techniques, and their structures have been established by methods such as NMR and X-ray diffraction. The derivatives of 2-(Benzoylamino)benzamide have shown a range of biological activities, including antibacterial, antifungal, and antiadenoviral properties, as well as gastrointestinal prokinetic activity .

Synthesis Analysis

The synthesis of 2-(Benzoylamino)benzamide derivatives has been achieved through various methods. One approach involves the use of Keggin-type heteropolyacids as catalysts under microwave irradiation, which allows for high-yielding reactions in a short time . Another method includes the acylation of 2-aminobenzamide with substituted benzoyl chlorides followed by sodium methoxide catalyzed ring closure to produce quinazolin-4-one derivatives . Additionally, novel derivatives have been synthesized by modifying the structure of metoclopramide, resulting in compounds with balanced gastrointestinal prokinetic and antiemetic activities . The use of OxymaPure/DIC as a reagent has also been reported for the synthesis of α-ketoamide derivatives .

Molecular Structure Analysis

The molecular structure of 2-(Benzoylamino)benzamide derivatives has been extensively studied. X-ray diffraction has been used to determine the crystal structure of these compounds, providing insights into their molecular geometry . Spectroscopic techniques such as IR, NMR, and UV-Vis have been employed to characterize the synthesized compounds and to compare the experimental data with computational models obtained through DFT calculations .

Chemical Reactions Analysis

The chemical reactivity of 2-(Benzoylamino)benzamide derivatives has been explored in various studies. Kinetic analyses of cyclization reactions to form quinazolin-4-one and quinazolin-4-thione derivatives have been performed, revealing the influence of substituents and catalyst concentrations on the reaction rates . The synthesis of thiosemicarbazide derivatives and their metal complexes has also been reported, with the ligand undergoing tranamidation in the presence of PdCl2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzoylamino)benzamide derivatives have been investigated through experimental and computational methods. The compounds exhibit a range of properties, including different vibrational frequencies, chemical shifts, and electronic properties such as excitation energies and oscillator strengths . The non-linear optical (NLO) properties and molecular electrostatic potential (MEP) of these compounds have also been studied, providing valuable information for potential applications . Additionally, the intermolecular interactions in the crystal packing of these compounds have been analyzed using Hirshfeld surface analysis and DFT calculations .

Scientific Research Applications

1. Anxiolytic Drug Development

  • Application Summary: 2-(Benzoylamino)benzamide has been identified as a promising active pharmaceutical ingredient (API) for the development of new anxiolytic (anti-anxiety) drugs . It is a derivative of o-benzoylaminobenzoic acid amides, which have been found to possess anxiolytic activity .
  • Methods of Application: The compound was synthesized using anthranylamide and propionic anhydride as starting materials . The synthesis process was optimized to replace the polar aprotic solvent DMF with the less toxic and more environmentally friendly DMSO .
  • Results: The optimized multi-step synthesis resulted in a new, highly effective, and low-toxicity derivative of o-benzoylaminobenzoic acid amides . The developed laboratory procedure was found to be technologically accessible and economically lucrative .

2. Antioxidant and Antibacterial Activities

  • Application Summary: Benzamide compounds, including 2-(Benzoylamino)benzamide, have been synthesized and analyzed for their antioxidant and antibacterial activities .
  • Methods of Application: The benzamide compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .
  • Results: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds exhibited effective metal chelate activity . The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .

3. Antioxidant Evaluation

  • Application Summary: A series of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant activity .
  • Methods of Application: The compounds were synthesized via the reaction of the versatile key intermediates, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and N-(5-(5-amino-3-phenylamino)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)-benzamide, with some appropriate electrophilic reagents .
  • Results: Among the synthesized compounds, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide showed excellent antioxidant activity and exhibited high protection against DNA damage induced by the Bleomycin iron complex .

4. Anxiolytic Drug Synthesis

  • Application Summary: An optimized multi-step synthesis of a new highly effective and low-toxicity derivative of o-benzoylamino-1,3,4-oxadiazol-2-yl)benzamide possessing anxiolytic activity is presented .
  • Methods of Application: The compound was synthesized using anthranylamide and propionic anhydride as starting materials . The preparation of 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide in the final step was modified by replacing the polar aprotic solvent DMF by the less toxic and more environmentally friendly DMSO .
  • Results: The optimized synthetic method for 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, an o-benzoylaminobenzoic acid derivative, is more technologically accessible, economically lucrative, and ecologically benign than that described previously .

5. Antioxidant Evaluation

  • Application Summary: A series of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles were synthesized and evaluated for their antioxidant activity .
  • Methods of Application: The compounds were synthesized via the reaction of the versatile key intermediates, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and N-(5-(5-amino-3-phenylamino)-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl)-benzamide, with some appropriate electrophilic reagents .
  • Results: Among the synthesized compounds, 2-benzoylamino-5-cyanomethyl-1,3,4-oxadiazole and N-(5-(7-methyl-5-oxo-2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide showed excellent antioxidant activity and exhibited high protection against DNA damage induced by the Bleomycin iron complex .

6. Anxiolytic Drug Synthesis

  • Application Summary: An optimized multi-step synthesis of a new highly effective and low-toxicity derivative of o-benzoylaminobenzoic acid amides possessing anxiolytic activity is presented .
  • Methods of Application: The compound was synthesized using anthranylamide and propionic anhydride as starting materials . The preparation of 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide in the final step was modified by replacing the polar aprotic solvent DMF by the less toxic and more environmentally friendly DMSO .
  • Results: The optimized synthetic method for 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide, an o-benzoylaminobenzoic acid derivative, is more technologically accessible, economically lucrative, and ecologically benign than that described previously .

Safety And Hazards

While specific safety and hazard information for “2-(Benzoylamino)benzamide” is not available, benzamide, a related compound, is classified as harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

2-benzamidobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-13(17)11-8-4-5-9-12(11)16-14(18)10-6-2-1-3-7-10/h1-9H,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISHWAKQUGSWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351513
Record name 2-(benzoylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzamidobenzamide

CAS RN

18543-22-1
Record name 2-(benzoylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Hanusek, M Sedlák, P Šimůnek… - European Journal of …, 2002 - Wiley Online Library
Acylation of 2‐aminobenzamide and 2‐(methylamino)benzamide with substituted benzoyl chlorides in acetone has been used to prepare the respective 2‐(substituted benzoylamino)…
NW Hirwe, PY Kulkarni - Proceedings of the Indian Academy of Sciences …, 1942 - ias.ac.in
Chancel a and Beilstein-Reichenbach~ prepared 3-amino-benzamide and 4-amino-benzamide by the mild reduction of the corresponding nitrobenzamides and also their acetyl …
Number of citations: 2 www.ias.ac.in
JK Laha, KV Patel, KSS Tummalapalli… - Chemical …, 2016 - pubs.rsc.org
A unified approach to the tandem preparation of diverse nitrogen heterocycles via decarboxylative acylation of ortho-substituted amines with α-oxocarboxylic acids and subsequent …
Number of citations: 66 pubs.rsc.org
M Bozdag, AM Alafeefy, AM Altamimi, D Vullo… - Bioorganic & Medicinal …, 2017 - Elsevier
… coumarins substituted at 7 position with the 2-benzoylamino-benzamide moieties (3a–f). … or the fluoro moiety within the 2-benzoylamino-benzamide pendant (compounds 3b and 3c) …
Number of citations: 36 www.sciencedirect.com
T KATO, A TAKADA, T UEDA - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
Reaction of 2-acetaminobenzamide with triethyloxonium fluoroborate gave 2-methyl-3, 4-dihydro-4-quinazolinone. On the other hand, in the reaction of 2-benzoylaminobenzamide in …
Number of citations: 22 www.jstage.jst.go.jp
M Sarfraz, N Sultana, M Jamil, R Ashraf, T Ahmad… - SYLWAN, 2017 - researchgate.net
We have attempted facile synthesis and biological evaluation of mono and di-substituted anthranilamide derivatives as inhibitor of cholinesterase and urease enzymes. In vitro assay …
Number of citations: 1 www.researchgate.net
JC Menezes, M Diederich - Future medicinal chemistry, 2019 - Future Science
… Coumarins containing either methyl or CF3 substitutions at the 4-position and 2-benzoylamino-benzamide moieties at the 7-position were potent at nanomolar concentrations; 56 …
Number of citations: 63 www.future-science.com
Б Арапов, Б Каденова, Т Арапов… - Международный …, 2012 - s.applied-research.ru
… Среди производных 2-Benzoylamino-benzamide наиболее низкую энергию докинга, а значит и наибольшее сродство с рецептором показали: 2-Benzoylamino-N-(4-Brom-phenil)…
Number of citations: 2 s.applied-research.ru

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